6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]
Beschreibung
6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] is a fluorinated spirocyclic compound featuring a fused isobenzofuran and piperidine system. Its molecular formula is C12H14FNO (free base) or C12H15ClFNO in its hydrochloride salt form (CAS: 164078-72-2) . The fluorine substituent at the 6-position enhances its pharmacological profile, particularly in targeting sigma receptors (σ1R and σ2R), which are implicated in neurodegenerative diseases and cancer . The compound is commercially available with ≥97% purity and is stored at 2–8°C for stability .
Eigenschaften
IUPAC Name |
5-fluorospiro[1H-2-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGRUFFEVWLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Alkylation of Piperidine Precursors with Fluorinated Isobenzofuran Intermediates
A widely adopted approach involves alkylating piperidine derivatives with halogenated isobenzofuran intermediates. For example, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (precursor to the 6-fluoro analog) is synthesized via nucleophilic substitution between tert-butyl acrylate and piperidine derivatives under basic conditions. Adapting this method for 6-fluoro substitution requires fluorinated starting materials, such as 6-fluoro-1,3-dihydroisobenzofuran.
Reaction Conditions:
-
Reactants: 6-Fluoro-1,3-dihydroisobenzofuran, tert-butyl acrylate
-
Base: Triethylamine
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 70°C
Fluorination Techniques in Spiro Compound Synthesis
Introducing fluorine at the 6-position necessitates selective fluorination strategies. Two primary routes are explored:
Electrophilic Fluorination of Isobenzofuran Intermediates
Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can directly fluorinate the aromatic ring of isobenzofuran precursors. This method preserves the spiro architecture while introducing fluorine at the desired position.
Example Protocol:
Use of Pre-Fluorinated Building Blocks
Synthesizing the isobenzofuran moiety from 6-fluoro-substituted phthalic acid derivatives ensures regioselective fluorination. For instance, 4-(dimethylamino)phthalic acid, when fluorinated at the 6-position, serves as a precursor for imide formation.
Synthetic Pathway:
-
Step 1: Activate 6-fluorophthalic acid with 1,1'-carbonyldiimidazole (CDI).
-
Step 2: React with 1H-indol-6-amine to form fluorinated phthalic imide.
-
Step 3: Alkylate with 1-bromo-4-chlorobutane and cyclize with piperidine.
Optimized Reaction Conditions and Catalysis
Reductive Amination for Piperidine Ring Formation
Reductive amination using sodium cyanoborohydride-zinc chloride complexes facilitates spiro ring closure while tolerating fluorine substituents. This method avoids harsh conditions that might degrade the fluorinated aromatic system.
Procedure:
Microwave-Assisted Deprotection
Microwave irradiation accelerates deprotection steps, critical for handling acid-labile fluorine groups. For example, hydroxylamine hydrochloride under microwave conditions efficiently removes protecting groups from intermediates.
Conditions:
Comparative Analysis of Synthetic Routes
Challenges in Fluorinated Spiro Compound Synthesis
-
Regioselectivity: Ensuring fluorine incorporation at the 6-position requires careful control of reaction parameters.
-
Stability: Fluorinated intermediates may exhibit reduced stability under acidic or high-temperature conditions.
-
Purification: Separation of regioisomers demands advanced chromatographic techniques, such as reverse-phase HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Key structural analogs include halogenated, oxygenated, and alkylated derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold.
Key Observations :
- Fluorine vs. Chlorine: Fluorination at the 6-position (as in 4g) improves σ1R/σ2R dual affinity compared to non-halogenated Siramesine. Chlorinated analogs (e.g., 6-chloro-3-one) lack binding data but may exhibit altered metabolic stability .
- Methoxy Substitutions : Bulkier substituents (e.g., 6,7-dimethoxy in 4e) drastically increase σ2R selectivity (σ2/σ1 = 241), likely due to enhanced hydrophobic interactions with the σ2R pocket .
- Spiro Modifications : The methylene bridge in 4j shifts selectivity toward σ1R, underscoring the scaffold’s flexibility in tuning receptor preference .
Cytotoxicity and Therapeutic Potential
- 4e and 4j: These derivatives show moderate cytotoxicity in neuroblastoma (SH-SY5Y) and hepatocarcinoma (HUH-7) cells, with IC50 values correlating with σ2R affinity .
Biologische Aktivität
6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C12H14FNO
- Molecular Weight: 207.24 g/mol
- CAS Number: 147372-97-2
The compound features a spirocyclic structure, which is characterized by two rings sharing a single atom, enhancing its biological interactions compared to linear or cyclic compounds.
Synthesis
The synthesis of 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] typically involves:
- Formation of the Isobenzofuran Ring: Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Piperidine Ring: This is conducted via spirocyclization reactions that form new carbon-carbon bonds.
Common Synthetic Methods:
- Batch Processing: Stepwise addition of reagents for controlled synthesis.
- Continuous Flow Synthesis: Improves efficiency and scalability for industrial applications.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] exhibit significant antimicrobial activity. For instance, derivatives such as tert-butyl 6-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate have shown promising results against various bacterial strains .
Anticancer Potential
Research has highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle regulation. The specific mechanisms may involve modulation of signaling pathways related to cell growth and survival .
Melanocortin Receptor Agonism
A significant area of research involves the compound's role as a potent agonist for melanocortin subtype-4 receptors (MC4R). Studies have demonstrated that derivatives based on 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] can selectively activate these receptors, which are implicated in energy homeostasis and appetite regulation . This suggests potential applications in obesity treatment and metabolic disorders.
The biological effects of 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] are likely mediated through:
- Interaction with Specific Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
- Inhibition of Key Pathways: This includes pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] | Spirocyclic | Antimicrobial, Anticancer |
| 6-Fluoro-3H-spiro[isobenzofuran-1,3'-isochromane] | Spirocyclic | Limited data available |
| Tert-butyl 6-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate | Derivative | Antimicrobial |
The unique spirocyclic structure of 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] contributes to its distinct biological profile compared to other compounds with similar frameworks.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various spirocyclic compounds, 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] demonstrated significant activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
Research involving several cancer cell lines showed that derivatives of this compound inhibited cell growth significantly more than controls. The mechanism was traced back to the induction of apoptosis through mitochondrial pathways .
Q & A
Basic: What synthetic methodologies are commonly employed for 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine], and how do reaction conditions influence yield and purity?
The synthesis typically involves fluorination of precursor spirocyclic frameworks. Key steps include:
- Spirocyclization : Using bromobenzofuran derivatives and piperidine under basic conditions to form the spiro ring system .
- Fluorine Introduction : Electrophilic fluorination at the 6-position via halogen exchange or directed ortho-metallation .
- Purification : Column chromatography or recrystallization to isolate the compound, with yields optimized by controlling reaction temperature (e.g., 80°C for 4 hours in acetonitrile) and stoichiometric ratios of reagents .
Basic: How is this compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic connectivity and fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap-LC-MS) to verify molecular weight () and fragmentation pathways .
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry and fluorine position .
Advanced: How do structural modifications at specific positions affect σ receptor binding affinity and selectivity?
Structure-Affinity Relationship (SAfiR) studies reveal:
- Fluorine Position : Fluorine at the 6-position enhances σ2 receptor selectivity due to steric and electronic effects, as shown in radioligand binding assays (e.g., = 2.1 nM for σ2 vs. 48 nM for σ1) .
- Spirocyclic Rigidity : The spiro structure restricts conformational flexibility, improving binding pocket complementarity .
- Side Chain Modifications : Adding alkyl or aromatic groups to the piperidine nitrogen modulates lipophilicity and blood-brain barrier penetration .
Advanced: What strategies are used to resolve enantiomers of spirocyclic compounds for PET imaging, and how does stereochemistry impact pharmacological activity?
- Chiral Separation : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers, with (S)-enantiomers showing 3x higher σ1 affinity than (R)-forms .
- Metabolic Stability : (S)-enantiomers exhibit slower hepatic degradation, making them preferable for in vivo PET imaging .
- Absolute Configuration : Determined via CD spectroscopy and computational modeling of electronic transitions .
Advanced: How are fluorescent derivatives designed to study σ2 receptor localization and dynamics in live cells?
- Tagging Strategy : Functionalizing the indole or piperidine moiety with fluorophores (e.g., BODIPY, Cy5) enables live-cell imaging. Compound 29 (σ2-selective) shows near-infrared emission (λem = 650 nm) and nanomolar affinity ( = 4.7 nM) .
- Validation : Confocal microscopy and flow cytometry confirm specificity via competitive binding with σ2 antagonists (e.g., DTG) .
Advanced: When discrepancies arise between in vitro binding data and in vivo PET imaging results, how should researchers approach data reconciliation?
- Pharmacokinetic Factors : Assess brain uptake and metabolism using LC-MS to identify active metabolites .
- Receptor Density : Correlate PET signals with post-mortem immunohistochemistry for σ2 expression in target tissues .
- Tracer Stability : Evaluate radioligand stability in plasma via radiometabolite analysis .
Advanced: What computational models predict interactions between this compound and sigma receptors, and how do they guide ligand optimization?
- Docking Simulations : Molecular dynamics (MD) using σ2 homology models identify key interactions (e.g., hydrogen bonding with Gln172 and hydrophobic packing with Phe114) .
- QSAR Models : Quantitative structure-activity relationships highlight logP (optimal 2.5–3.5) and polar surface area (<80 Ų) as critical for blood-brain barrier penetration .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS Category 3 respiratory irritation) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via certified hazardous waste services .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
